molecular formula C12H16ClN B13315206 [1-(3-Chlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

[1-(3-Chlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

Cat. No.: B13315206
M. Wt: 209.71 g/mol
InChI Key: UUCBZYNUTCMABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and an amine group attached to a methylpropene structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to understand its effects on various biological pathways .

Medicine: Research in medicine explores the compound’s potential therapeutic applications. It is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent .

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorophenyl group and the methylpropene structure in 1-(3-Chlorophenyl)ethylamine provides unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,10,14H,1,8H2,2-3H3

InChI Key

UUCBZYNUTCMABB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.